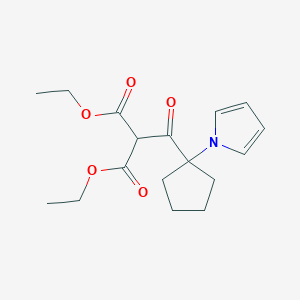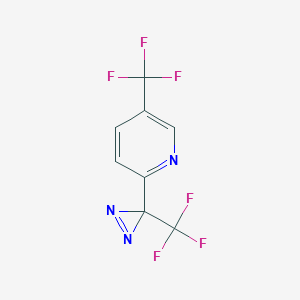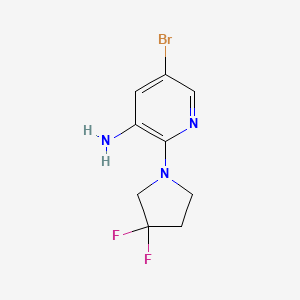
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine
Overview
Description
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine, also known as 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine, is a brominated heterocyclic compound containing both nitrogen and fluorine atoms. It is an important synthetic intermediate and is used in various laboratory experiments, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine has been studied for its potential biological activities, including its ability to modulate the activity of various enzymes and receptors.
Mechanism Of Action
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine is not fully understood, but it is believed to involve the modulation of various enzyme and receptor activities. In particular, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been shown to modulate the activity of various G-protein coupled receptors, such as the serotonin receptor 5-HT1A and the dopamine receptor D2.
Biochemical And Physiological Effects
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been shown to modulate the activity of various G-protein coupled receptors, such as the serotonin receptor 5-HT1A and the dopamine receptor D2. These effects may lead to a variety of physiological effects, including the modulation of inflammation, pain, and anxiety.
Advantages And Limitations For Lab Experiments
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine is a useful synthetic intermediate for laboratory experiments, as it can be synthesized using a variety of methods and is relatively stable in solution. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been studied for its potential biological activities, including its ability to mod
Scientific Research Applications
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, and has been studied for its ability to modulate the activity of various enzymes and receptors. In addition, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-pyridin-3-ylamine(3,3-difluoropyrrolidin-1-yl)pyridine has been studied for its potential therapeutic applications, such as its ability to reduce inflammation and its potential to be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
properties
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N3/c10-6-3-7(13)8(14-4-6)15-2-1-9(11,12)5-15/h3-4H,1-2,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLKTTBFJUFRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



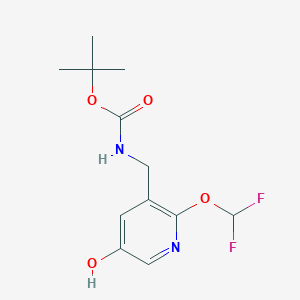
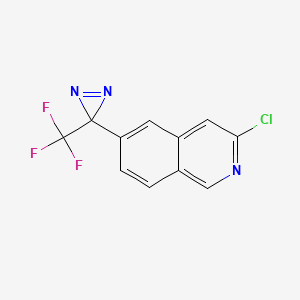
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)
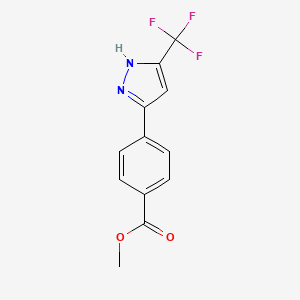
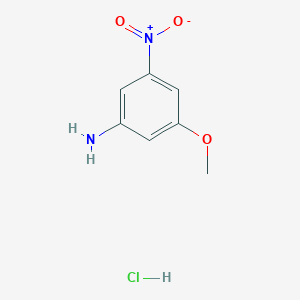
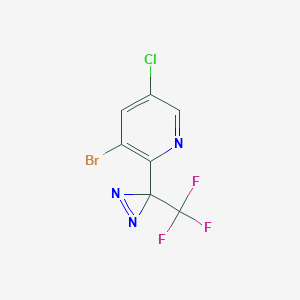
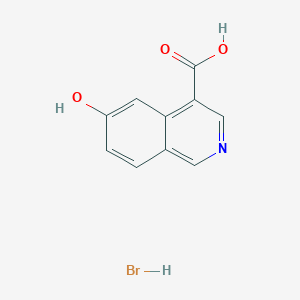
![1-Cyclopropanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487227.png)
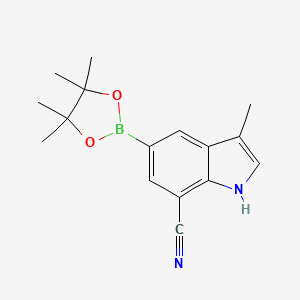
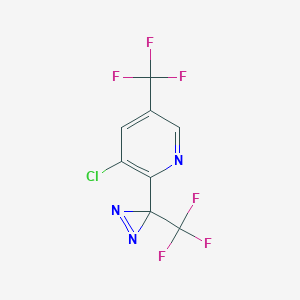
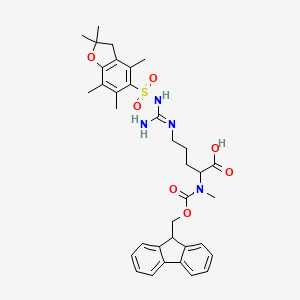
![Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1487232.png)
